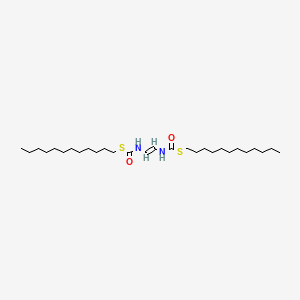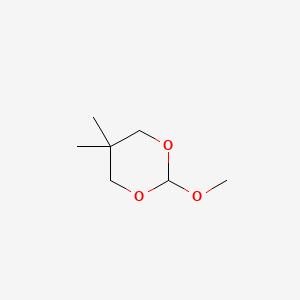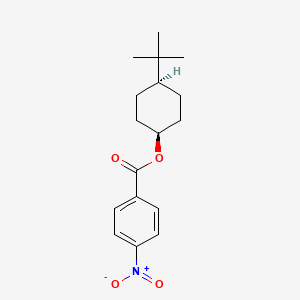
Nonatriaconta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonatriaconta-1,3-diene is a hydrocarbon compound characterized by the presence of two double bonds at the first and third positions in a 39-carbon chain This compound belongs to the class of dienes, which are hydrocarbons containing two double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nonatriaconta-1,3-diene can be achieved through several methods, including:
Wittig Olefination: This method involves the reaction of an aldehyde with a phosphonium ylide to form an alkene. For this compound, a suitable aldehyde and ylide would be chosen to ensure the formation of the desired diene structure.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, can be used to form the double bonds in this compound.
Enyne Metathesis: This method involves the reaction of an alkyne with an alkene to form a diene.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method would depend on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Nonatriaconta-1,3-diene can undergo various types of chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation of this compound can convert the double bonds into single bonds, forming a saturated hydrocarbon.
Substitution: Electrophilic addition reactions can occur at the double bonds, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas in the presence of a palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a solvent such as carbon tetrachloride.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Nonatriaconta-1,3-diene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Nonatriaconta-1,3-diene depends on the specific reaction or application. In chemical reactions, the double bonds in this compound serve as reactive sites for various transformations. For example, in oxidation reactions, the double bonds are attacked by oxidizing agents, leading to the formation of epoxides or diols . In biological systems, this compound may interact with enzymes or receptors, influencing their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Nonatriaconta-1,3-diene can be compared with other dienes, such as:
Butadiene (1,3-butadiene): A simple diene with four carbon atoms.
Isoprene (2-methyl-1,3-butadiene): A naturally occurring diene that is a key building block for natural rubber.
Hexadiene (1,5-hexadiene): A diene with six carbon atoms, used in the synthesis of various organic compounds.
Uniqueness
This compound is unique due to its long carbon chain and specific positioning of the double bonds. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
77046-51-6 |
|---|---|
Fórmula molecular |
C39H76 |
Peso molecular |
545.0 g/mol |
Nombre IUPAC |
nonatriaconta-1,3-diene |
InChI |
InChI=1S/C39H76/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-39H2,2H3 |
Clave InChI |
CDCKSGVPENFHPC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


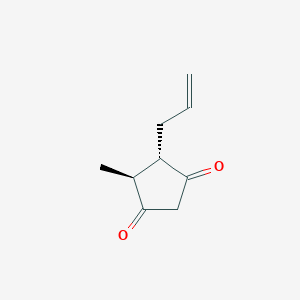
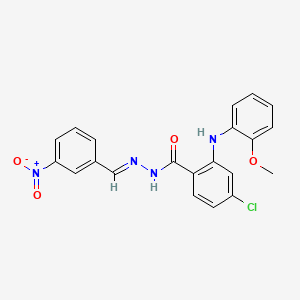
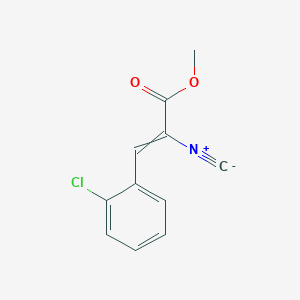

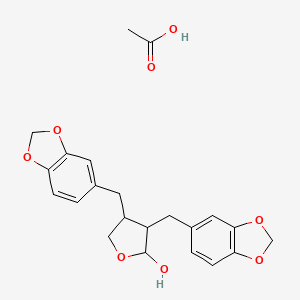
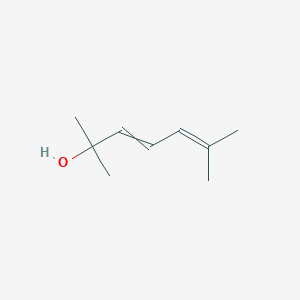
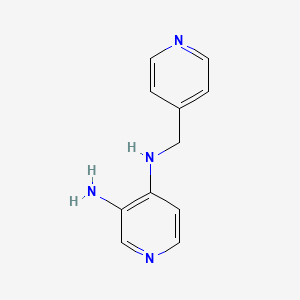
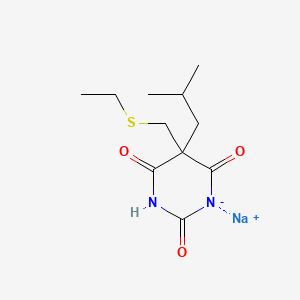
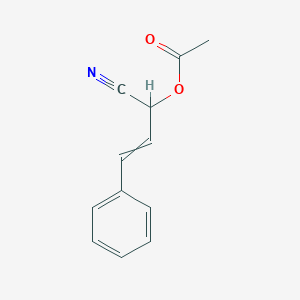
![7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14445688.png)
![3-[4-(Chloromethyl)phenyl]propan-1-ol](/img/structure/B14445695.png)
